4-[3,5-Di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 4-[3,5-Di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 554405-49-1
VCID: VC0488557
InChI: InChI=1S/C15H14N2O3S2/c18-14(5-6-15(19)20)17-11(13-4-2-8-22-13)9-10(16-17)12-3-1-7-21-12/h1-4,7-8,11H,5-6,9H2,(H,19,20)
SMILES: C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CS3
Molecular Formula: C15H14N2O3S2
Molecular Weight: 334.4g/mol

4-[3,5-Di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

CAS No.: 554405-49-1

Main Products

VCID: VC0488557

Molecular Formula: C15H14N2O3S2

Molecular Weight: 334.4g/mol

4-[3,5-Di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid - 554405-49-1

CAS No. 554405-49-1
Product Name 4-[3,5-Di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Molecular Formula C15H14N2O3S2
Molecular Weight 334.4g/mol
IUPAC Name 4-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-oxobutanoic acid
Standard InChI InChI=1S/C15H14N2O3S2/c18-14(5-6-15(19)20)17-11(13-4-2-8-22-13)9-10(16-17)12-3-1-7-21-12/h1-4,7-8,11H,5-6,9H2,(H,19,20)
Standard InChIKey ZZBNJMPWLOZQRP-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CS3
Canonical SMILES C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CS3
PubChem Compound 3551116
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator